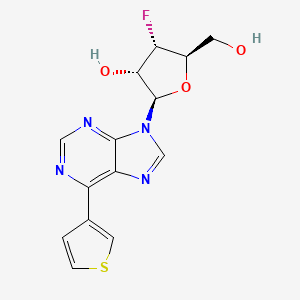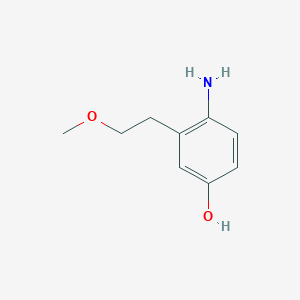
2,4-Dichloro-6-fluorobenzyl alcohol
概要
説明
2,4-Dichloro-6-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5Cl2FO and a molecular weight of 195.02 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and one fluorine atom at the 6 position. This compound is used in various chemical and industrial applications due to its unique chemical properties.
作用機序
Target of Action
It is known that benzyl alcohols, in general, can interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Benzyl alcohols are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of halogens (chlorine and fluorine) in the molecule may enhance these interactions due to their electronegativity .
Biochemical Pathways
Benzyl alcohols can potentially affect a variety of biochemical pathways due to their broad range of biological targets .
Pharmacokinetics
Benzyl alcohols are generally well-absorbed and can be metabolized by the liver .
Result of Action
It is known that benzyl alcohols can cause cellular effects such as membrane disruption and enzyme inhibition .
Action Environment
The action of 2,4-Dichloro-6-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, it is known to cause skin and eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
2,4-Dichloro-6-fluorobenzyl alcohol plays a significant role in biochemical reactions due to its antiseptic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to deactivate respiratory syncytial virus and SARS-CoV when used in combination with amylmetacresol . The nature of these interactions involves the disruption of viral envelopes and inhibition of viral replication, thereby reducing the viral load.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to cause skin irritation, serious eye irritation, and respiratory irritation These effects are likely due to its interaction with cell membranes and proteins, leading to cellular stress and inflammation
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to viral proteins, leading to the inhibition of viral replication . This compound may also act as an enzyme inhibitor, disrupting normal cellular functions and leading to the observed antiseptic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade over time, leading to a reduction in its antiseptic properties . Long-term exposure to this compound can result in persistent cellular stress and inflammation, which may affect cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antiseptic properties without significant adverse effects. At high doses, it can cause toxicity, leading to skin and respiratory irritation . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can influence its antiseptic properties and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with viral proteins and other biomolecules, contributing to its antiseptic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with chlorine and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure the selective substitution of chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly reagents and conditions is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-Dichloro-6-fluorobenzaldehyde or 2,4-Dichloro-6-fluorobenzoic acid.
Reduction: Formation of benzyl alcohol or other dehalogenated products.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-6-fluorobenzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
類似化合物との比較
2,4-Dichlorobenzyl alcohol: Similar structure but lacks the fluorine atom. It is commonly used as an antiseptic.
2,4,6-Trichlorobenzyl alcohol: Contains an additional chlorine atom, which may alter its chemical properties and reactivity.
4-Fluorobenzyl alcohol: Lacks the chlorine atoms, which can affect its chemical behavior and applications.
Uniqueness: 2,4-Dichloro-6-fluorobenzyl alcohol is unique due to the specific combination of chlorine and fluorine substituents on the benzene ring
特性
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBSPAUXRAIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)

![1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one](/img/structure/B3244312.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate](/img/structure/B3244331.png)


![Spiro[9H-fluorene-9,7'(12'H)-indeno[1,2-a]carbazole]](/img/structure/B3244353.png)

